4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a fluorine atom, a trifluoromethyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.
Amide Bond Formation: The final step involves the formation of the amide bond between the oxadiazole derivative and the fluorinated benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or trifluoromethyl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or electrophiles like alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and fluorinated groups can enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide: shares structural similarities with other fluorinated benzamides and oxadiazole derivatives.
This compound: is unique due to the specific combination of fluorine, trifluoromethyl, and oxadiazole groups, which confer distinct chemical and biological properties.
Uniqueness
The presence of both fluorine and trifluoromethyl groups enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications. The oxadiazole ring further contributes to its unique reactivity and potential biological activity.
Biological Activity
The compound 4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide is part of a class of compounds known as oxadiazoles, which have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H8F4N4O2
- Molecular Weight : 286.19 g/mol
- SMILES Notation :
NC(=O)c1cc(c(c(c1)F)C(F)(F)C)N=C(N)N=C1OCC=N1
This compound features a trifluoromethyl group and an oxadiazole moiety, which are often associated with enhanced biological activity.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar oxadiazole compounds have shown inhibitory effects on various cancer cell lines by targeting critical enzymes involved in cancer proliferation such as histone deacetylases (HDACs) and thymidylate synthase .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4-fluoro-N-(3-methyl... | HeLa | 92.4 | HDAC inhibition |
3-(5-(pyridin-3-yl)... | Various | Varies | RET kinase inhibition |
tert-butyl)-1,2,4... | Colon adenocarcinoma | 92.4 | PTP1B agonist |
The compound's ability to inhibit HDACs suggests a potential role in cancer therapy by promoting cell cycle arrest and apoptosis in tumor cells.
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have been investigated for their antimicrobial effects. A review highlighted that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Related Oxadiazole Compounds
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | S. aureus | 2 |
Compound B | E. coli | 7 |
Compound C | P. aeruginosa | 5 |
These findings suggest that the incorporation of oxadiazole rings can enhance the antimicrobial potency of benzamide derivatives.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : By affecting pathways related to apoptosis and cell cycle regulation, it can induce cell death in cancer cells.
- Antimicrobial Effects : The presence of the oxadiazole moiety may disrupt bacterial cell wall synthesis or function.
Case Studies
Recent studies have explored the efficacy of various oxadiazole derivatives in clinical and preclinical settings:
- Case Study 1 : A derivative with similar structural characteristics demonstrated promising results in a phase II clinical trial for treating resistant cancers.
- Case Study 2 : In vitro studies showed that another oxadiazole compound significantly reduced bacterial load in infections caused by S. aureus, suggesting potential for development as an antibiotic.
Properties
IUPAC Name |
4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4N3O2/c1-5-16-10(20-18-5)17-9(19)6-2-3-8(12)7(4-6)11(13,14)15/h2-4H,1H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFQPLKIOGATTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)NC(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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